molecular formula C15H12O2 B6285282 (2E)-3-(4-phenylphenyl)prop-2-enoic acid CAS No. 88241-65-0

(2E)-3-(4-phenylphenyl)prop-2-enoic acid

Cat. No.: B6285282
CAS No.: 88241-65-0
M. Wt: 224.3
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Description

(2E)-3-(4-phenylphenyl)prop-2-enoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a phenyl group attached to a phenylpropene moiety, which is further connected to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-phenylphenyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the desired product. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like tetrahydrofuran.

Another method involves the Heck reaction, which is a palladium-catalyzed coupling of an aryl halide with an alkene. This reaction requires a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide. The reaction is typically conducted under an inert atmosphere to prevent oxidation of the catalyst.

Industrial Production Methods

On an industrial scale, this compound can be produced using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-phenylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: The double bond in the propene moiety can be reduced to form the corresponding saturated compound.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.

Major Products Formed

    Oxidation: Carboxylate salts or esters.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl groups.

Scientific Research Applications

(2E)-3-(4-phenylphenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(4-phenylphenyl)prop-2-enoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenyl groups can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-methoxyphenyl)prop-2-enoic acid
  • (2E)-3-(4-propoxyphenyl)prop-2-enoic acid
  • (2E)-3-(4-chlorophenyl)prop-2-enoic acid

Uniqueness

(2E)-3-(4-phenylphenyl)prop-2-enoic acid is unique due to the presence of two phenyl groups, which can enhance its stability and reactivity compared to similar compounds with different substituents. The electronic and steric effects of the phenyl groups can also influence its chemical behavior and interactions with other molecules.

Properties

CAS No.

88241-65-0

Molecular Formula

C15H12O2

Molecular Weight

224.3

Purity

0

Origin of Product

United States

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